1-[5-(2-Fluorophenoxy)pentyl]piperidine
Description
Contextualization within Relevant Chemical Scaffolds and Therapeutic Research Areas
The molecular architecture of 1-[5-(2-Fluorophenoxy)pentyl]piperidine is composed of three key components: a piperidine (B6355638) ring, a five-carbon (pentyl) alkyl linker, and a 2-fluorophenoxy group. Each of these components is significant in the context of neuropharmacological research.
Piperidine Scaffold: The piperidine ring is a prevalent heterocyclic motif found in numerous natural alkaloids and synthetic pharmaceuticals. dut.ac.za Its saturated, six-membered ring structure containing one nitrogen atom makes it a versatile scaffold for designing ligands that target a wide array of receptors and transporters in the CNS. dut.ac.zaresearchgate.net Its basic nitrogen is often crucial for forming ionic interactions with acidic amino acid residues in protein binding pockets.
Phenoxyalkyl Linker: The phenoxyalkyl portion connects the piperidine moiety to a phenyl ring. The length and composition of this alkyl chain are critical determinants of a ligand's binding affinity and selectivity. uniba.it Structure-activity relationship (SAR) studies on related compounds have shown that varying the chain length from two to three carbons can dramatically alter receptor affinity. uniba.it The pentyl chain in the title compound represents a further extension, investigated to probe the spatial and conformational requirements of the target's binding site.
This chemical scaffold is primarily investigated for its interaction with sigma receptors , particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes. nih.govunict.it The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, and it is implicated in a variety of cellular functions and pathological states. nih.gov As such, ligands that modulate the σ1 receptor are of high interest in therapeutic areas including:
Neurodegenerative Diseases: σ1 receptor agonists have demonstrated neuroprotective effects in preclinical models. uniba.it
Psychiatric Disorders: The receptor is involved in modulating neurotransmitter systems, making it a target for conditions like depression and anxiety.
Neuropathic Pain: σ1 receptor antagonists have shown promise in providing analgesic effects. unict.it
Memory and Cognition: Agonists of the σ1 receptor have been shown to have potent anti-amnesic effects in animal models. nih.gov
Due to structural similarities with other CNS-active molecules, phenoxyalkylpiperidines are also sometimes evaluated for their affinity at monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), which are established targets for antidepressant and psychostimulant drugs. nih.govnih.gov
Rationale for the Academic Investigation and Hypotheses Regarding this compound
The academic investigation of a specific analog like this compound is a logical step in a broader SAR study. Research in this area is typically aimed at optimizing a "hit" or "lead" compound to achieve higher affinity, greater selectivity, and improved pharmacological properties. The rationale for synthesizing and evaluating this particular molecule is based on specific hypotheses about its structural features:
Hypothesis 1: The Pentyl Linker: Previous research on phenoxyalkylpiperidines has demonstrated that the length of the alkyl chain connecting the piperidine and phenoxy rings is a critical factor for σ1 receptor affinity. For instance, elongating the linker from an oxyethylene (two-carbon) to an oxypropylene (three-carbon) chain has been shown to significantly increase σ1 affinity in some series. uniba.it The primary hypothesis for investigating a five-carbon pentyl linker is to determine if this further extension can optimize the ligand's orientation within the σ1 receptor's binding pocket, potentially leading to an even higher binding affinity or an altered selectivity profile versus the σ2 receptor.
Hypothesis 2: The 2-Fluoro Substitution: The introduction of a fluorine atom onto the phenyl ring is a common medicinal chemistry strategy. The hypothesis behind the ortho-fluoro substitution is multifaceted. It is postulated that the electronegative fluorine atom could alter the electronic distribution of the phenoxy ring, potentially forming specific hydrogen bonds or other electrostatic interactions with the receptor. Furthermore, this substitution could influence the compound's metabolic stability and lipophilicity, which are key pharmacokinetic properties.
Therefore, the overarching rationale is to systematically probe the topology of the target receptor's binding site by combining these specific structural modifications. The expectation is that this compound will exhibit a unique binding profile at sigma receptors and possibly other CNS targets compared to its non-fluorinated or shorter-chain analogs.
Overview of Core Academic Research Objectives for this compound
The academic investigation of this compound would typically proceed through a series of well-defined research objectives designed to characterize its chemical and biological properties.
Chemical Synthesis: The primary objective is to develop and execute a synthetic route to produce the target compound in high purity. A common method involves the nucleophilic substitution of a halogenated precursor, such as 1-bromo-5-(2-fluorophenoxy)pentane, with piperidine. uniba.it The synthesis would require confirmation of the final structure using analytical techniques like NMR spectroscopy and mass spectrometry.
In Vitro Pharmacological Characterization: The core objective is to determine the compound's binding profile. This is achieved through competitive radioligand binding assays to measure its affinity (expressed as the inhibition constant, Ki) for the primary targets of interest.
Primary Targets: Sigma-1 (σ1) and Sigma-2 (σ2) receptors.
Selectivity Assessment: The ratio of Ki values (e.g., Ki σ2 / Ki σ1) is calculated to determine the compound's selectivity for one receptor subtype over the other. Affinities for other relevant CNS targets, such as SERT, DAT, and various G-protein coupled receptors, may also be assessed to establish a comprehensive selectivity profile. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis: A crucial objective is to compare the binding data of this compound with that of structurally related analogs. This analysis helps to elucidate the specific contribution of the pentyl linker and the 2-fluoro substituent to binding affinity and selectivity. The table below presents hypothetical binding data for a series of phenoxyalkylpiperidines to illustrate how such an SAR analysis is conducted.
| Compound | Alkyl Chain (n) | Substitution (R) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (Ki σ2 / Ki σ1) |
|---|---|---|---|---|---|
| Analog 1 | 3 | H | 15.2 | 250.5 | 16.5 |
| Analog 2 | 4 | H | 8.1 | 180.2 | 22.2 |
| Title Compound | 5 | 2-Fluoro | 2.5 | 215.0 | 86.0 |
| Analog 3 | 5 | H | 4.3 | 201.7 | 46.9 |
| Analog 4 | 5 | 4-Fluoro | 3.1 | 155.4 | 50.1 |
Functional Activity Determination: Once high affinity is established, a key objective is to determine whether the compound acts as an agonist (activator) or an antagonist (blocker) at its target receptor. For the σ1 receptor, this could involve cellular assays that measure downstream signaling events or functional effects, such as the modulation of ion channel activity. nih.gov Molecular modeling and docking studies may also be employed to provide a structural rationale for the observed functional activity. nih.gov
Structure
3D Structure
Properties
CAS No. |
5367-98-6 |
|---|---|
Molecular Formula |
C16H24FNO |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
1-[5-(2-fluorophenoxy)pentyl]piperidine |
InChI |
InChI=1S/C16H24FNO/c17-15-9-3-4-10-16(15)19-14-8-2-7-13-18-11-5-1-6-12-18/h3-4,9-10H,1-2,5-8,11-14H2 |
InChI Key |
LLBPXSREMQRATL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCCCOC2=CC=CC=C2F |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=CC=C2F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 5 2 Fluorophenoxy Pentyl Piperidine and Its Analogues
Strategic Approaches to the Efficient Synthesis of 1-[5-(2-Fluorophenoxy)pentyl]piperidine
The most strategically sound and efficient synthesis of this compound is a convergent two-step approach. This method involves the initial formation of a key intermediate, 1-(5-halopentyl)-2-fluorobenzene, via a Williamson ether synthesis, followed by the N-alkylation of piperidine (B6355638) with this intermediate.
The initial Williamson ether synthesis involves the reaction of 2-fluorophenol (B130384) with a dihaloalkane, such as 1,5-dibromopentane (B145557) or 1-bromo-5-chloropentane. This reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion. The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.
The subsequent N-alkylation of piperidine with the resulting 1-(5-halopentyl)-2-fluorobenzene is a standard method for the formation of tertiary amines. This reaction is typically performed by heating a mixture of the alkyl halide intermediate and piperidine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of the halogen in the intermediate can influence reactivity, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.
A summary of the reactants, reagents, and typical reaction conditions for this strategic approach is presented in the table below.
| Step | Reactant 1 | Reactant 2 | Reagents/Catalysts | Solvent | Typical Conditions |
| 1. Williamson Ether Synthesis | 2-Fluorophenol | 1,5-Dibromopentane | K2CO3, NaI (catalytic) | Acetonitrile | Reflux |
| 2. N-Alkylation | 1-Bromo-5-(2-fluorophenoxy)pentane | Piperidine | K2CO3 | Acetonitrile or DMF | Reflux |
Development of Novel Synthetic Pathways for this compound Derivatives
While the two-step approach is the most common, research into novel synthetic pathways aims to improve efficiency, reduce the number of steps, and allow for the synthesis of a wider range of derivatives. One-pot syntheses and the use of phase-transfer catalysis are areas of active development.
A potential one-pot synthesis could involve the reaction of 2-fluorophenol, a 1,5-dihaloalkane, and piperidine in a single reaction vessel. This would require careful optimization of reaction conditions to control the sequential O-alkylation and N-alkylation reactions. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, potentially allowing for milder reaction conditions and improved yields.
Furthermore, the development of novel pathways for derivatives of this compound often involves the modification of the starting materials. For example, using substituted 2-fluorophenols or substituted piperidines allows for the creation of a library of analogous compounds. The synthesis of derivatives with functional groups on the pentyl chain can be achieved by starting with appropriately functionalized 1,5-dihaloalkanes.
Chemo-, Regio-, and Stereoselective Synthesis Considerations for this compound
While the synthesis of the parent compound this compound does not involve the creation of chiral centers, the synthesis of its analogues can present significant chemo-, regio-, and stereoselective challenges.
Chemoselectivity: In a one-pot synthesis, the primary chemoselective challenge is to ensure the preferential O-alkylation of the 2-fluorophenoxide over the N-alkylation of piperidine in the initial step. The higher acidity of the phenol compared to the secondary amine generally favors its deprotonation and subsequent reaction. However, careful control of stoichiometry and reaction temperature is necessary to prevent the formation of undesired byproducts.
Regioselectivity: The N-alkylation of piperidine with 1-bromo-5-(2-fluorophenoxy)pentane is a highly regioselective reaction, occurring exclusively at the nitrogen atom. However, for the synthesis of derivatives with substituents on the piperidine ring, the regioselectivity of the initial piperidine synthesis becomes a critical factor. For instance, the synthesis of 3-substituted piperidines often requires specific strategies to direct alkylation to the C3 position. odu.edu
Stereoselectivity: The synthesis of chiral derivatives of this compound, for example, those with stereocenters on the piperidine ring or the pentyl chain, requires the use of stereoselective synthetic methods. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reactions. For instance, asymmetric catalytic methods are being developed for the enantioselective synthesis of substituted piperidines. nih.gov
Scalable Synthesis and Optimization Techniques for this compound Production
The transition from laboratory-scale synthesis to large-scale production of this compound necessitates a focus on process optimization to ensure safety, cost-effectiveness, and high throughput.
For the Williamson ether synthesis step, optimization would involve exploring alternative, less hazardous, and more economical bases and solvents. For instance, replacing sodium hydride with potassium carbonate can improve safety on a larger scale. The use of microwave-assisted synthesis has been shown to accelerate this reaction, potentially reducing reaction times and improving energy efficiency.
In the N-alkylation step, optimization for scale-up would focus on minimizing the use of excess piperidine and developing efficient work-up procedures to remove unreacted starting materials and byproducts. The choice of a suitable solvent that allows for easy product isolation, for example, through crystallization, is a key consideration. Using a base to scavenge the generated acid is common practice to drive the reaction to completion. researchgate.net
The following table outlines key parameters for the optimization of a scalable synthesis.
| Parameter | Laboratory Scale | Scalable Production Considerations |
| Reagents | Strong bases (e.g., NaH), excess reagents | Milder, safer bases (e.g., K2CO3), stoichiometric control |
| Solvents | Anhydrous, high-boiling solvents (e.g., DMF) | Greener, more easily removable solvents, solvent recycling |
| Reaction Time | Often overnight | Optimization for shorter reaction times (e.g., microwave heating) |
| Purification | Column chromatography | Crystallization, distillation, extraction |
| Safety | Standard laboratory precautions | Process safety management, hazard analysis |
Pharmacological Characterization of 1 5 2 Fluorophenoxy Pentyl Piperidine: in Vitro Perspectives
Ligand-Receptor Interaction Profiling of 1-[5-(2-Fluorophenoxy)pentyl]piperidine
Binding Affinity and Selectivity Studies of this compound Across Receptor Panels
No data from radioligand binding assays or other competitive binding studies are available to define the affinity (Ki or IC50 values) and selectivity profile of this compound against a panel of neurotransmitter receptors, ion channels, or transporters.
Agonist/Antagonist Functional Profiling of this compound via Cell-Based Assays
There is no published research detailing the functional activity of this compound. Therefore, its potential to act as an agonist, antagonist, inverse agonist, or partial agonist at any specific receptor remains uncharacterized.
Allosteric Modulation Studies with this compound
No studies have been identified that investigate whether this compound can act as a positive or negative allosteric modulator at any G protein-coupled receptor or other receptor types.
Cellular Signaling Pathway Modulation by this compound
Intracellular Signaling Cascades Influenced by this compound Treatment
Without functional data, it is not possible to identify any intracellular signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, that may be modulated by this compound.
Second Messenger System Regulation by this compound
There is no information on the effect of this compound on the levels of key second messengers like cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or intracellular calcium (Ca2+).
Enzyme Kinetics and Inhibition/Activation Mechanisms of this compound
Data regarding the enzyme kinetics and the specific mechanisms of enzyme inhibition or activation by this compound are not available in the current scientific literature. Detailed studies elucidating its interaction with specific enzymes, including the determination of kinetic parameters such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration), have not been published. Furthermore, there is no information available to characterize its mode of action as a competitive, non-competitive, uncompetitive, or mixed inhibitor, nor any evidence of enzyme activation.
Electrophysiological Characterization of this compound in Excitable Cells
There is no published research on the electrophysiological effects of this compound on excitable cells. Consequently, data on its potential effects on ion channels, membrane potential, and the generation and propagation of action potentials are currently unavailable. Studies using techniques such as patch-clamp electrophysiology to investigate its influence on voltage-gated or ligand-gated ion channels in neurons or other excitable cells have not been reported.
Mechanistic Elucidation of 1 5 2 Fluorophenoxy Pentyl Piperidine S Biological Activities
Molecular Target Identification and Validation Strategies for 1-[5-(2-Fluorophenoxy)pentyl]piperidine
Currently, there are no published studies that specifically identify and validate the molecular targets of this compound. While the broader class of piperidine (B6355638) derivatives has been investigated for its interaction with various biological targets, this specific compound remains uncharacterized in the scientific literature.
Strategies that could be employed to identify its molecular targets would typically involve a combination of computational and experimental approaches. In silico methods, such as molecular docking studies against known receptor families (e.g., G-protein coupled receptors, ion channels, enzymes), could provide initial hypotheses. These computational predictions would then require experimental validation through techniques such as:
Radioligand Binding Assays: To determine the affinity of the compound for a range of potential receptors.
Enzymatic Assays: To assess its inhibitory or activating effects on specific enzymes.
Affinity Chromatography: To isolate binding partners from cell lysates.
Cellular Thermal Shift Assays (CETSA): To detect target engagement in a cellular context.
Without such studies, any discussion of the molecular targets of this compound would be purely speculative.
Proteomic and Transcriptomic Responses to this compound
A thorough search of existing literature yielded no studies on the proteomic or transcriptomic responses to this compound. Such analyses are crucial for understanding the global cellular changes induced by a compound.
Future research in this area would likely involve treating relevant cell lines or animal models with the compound and subsequently analyzing changes in protein and RNA levels. Standard methodologies for these investigations include:
Proteomics: Techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced methods such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), would be employed to identify and quantify changes in the proteome.
Transcriptomics: Microarray analysis or RNA sequencing (RNA-Seq) would be utilized to profile changes in gene expression at the mRNA level.
The data generated from these approaches would provide a comprehensive overview of the cellular response to this compound, offering insights into its mechanism of action.
Gene Expression Modulation by this compound
Consistent with the lack of transcriptomic data, there is no specific information available on the modulation of gene expression by this compound. The identification of up- or down-regulated genes following treatment with this compound would be a critical step in elucidating its biological effects.
Should such research be undertaken, the findings could be presented in a data table format, as exemplified below (note: this is a hypothetical representation):
| Gene Symbol | Fold Change (Up/Down) | p-value | Biological Function |
| GENE-A | +2.5 | <0.05 | Apoptosis |
| GENE-B | -3.1 | <0.05 | Cell Cycle Progression |
| GENE-C | +1.8 | <0.05 | Inflammatory Response |
This table is for illustrative purposes only. No actual data for this compound is available.
Cellular Pathway Perturbation Analysis Induced by this compound
In the absence of proteomic and transcriptomic data, no analysis of cellular pathway perturbations induced by this compound has been performed. Such an analysis would typically involve bioinformatics tools to map the differentially expressed genes or proteins to known signaling or metabolic pathways.
Commonly used databases for this purpose include the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Gene Ontology (GO) database. The results of such an analysis would highlight the key biological processes affected by the compound. For instance, future studies might reveal perturbations in pathways such as:
MAPK signaling pathway
PI3K-Akt signaling pathway
NF-kappa B signaling pathway
Apoptosis
Until experimental data becomes available, it is not possible to determine which, if any, of these or other pathways are modulated by this compound.
Structure Activity Relationship Sar Studies of 1 5 2 Fluorophenoxy Pentyl Piperidine Derivatives
Impact of Structural Modifications on Ligand-Receptor Interactions of 1-[5-(2-Fluorophenoxy)pentyl]piperidine Analogues
The affinity of this compound analogues for their target receptors is highly sensitive to structural changes. Research on related phenoxyalkylpiperidines, particularly as ligands for sigma (σ) receptors, provides significant insights into these interactions. uniba.it
Modifications to the Phenoxy Moiety: The substitution pattern on the aromatic ring is a critical determinant of binding affinity. The position and electronic nature of substituents can influence hydrophobic and electronic interactions within the receptor's binding pocket. For instance, in a series of phenoxyalkylpiperidines, replacing a para-chloro substituent with a para-methoxy group was found to slightly decrease σ1 receptor affinity, suggesting a preference for more hydrophobic or electron-withdrawing groups at this position. uniba.it The 2-fluoro substitution in the parent compound likely engages in specific interactions, and its replacement with other halogens or alkyl groups would modulate both steric and electronic profiles, impacting receptor affinity.
Alterations to the Alkyl Linker: The length and rigidity of the alkyl chain connecting the phenoxy and piperidine (B6355638) rings are crucial for optimal receptor fit. Studies on related compounds have shown that varying the linker length can dramatically alter binding affinity. For example, elongating an oxyethylene linker to an oxypropylene linker in certain 2,6-dimethyl substituted derivatives led to a more than 10-fold increase in σ1 receptor affinity. uniba.it This indicates that the five-carbon (pentyl) chain of this compound likely provides an optimal distance and conformational flexibility to position the terminal aromatic and basic amine groups correctly within the binding site. Introducing rigidity, for instance through double bonds or cyclic structures, would restrict conformational freedom and could either enhance or diminish binding depending on the receptor's topology.
Modifications to the Piperidine Ring: The basic piperidine nitrogen is a key pharmacophoric element, typically forming an ionic bond with an acidic residue (e.g., Asp or Glu) in the receptor binding site. nih.gov The protonation state of this nitrogen at physiological pH is essential for this interaction. nih.gov Substitution on the piperidine ring can influence both affinity and selectivity. For example, a 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ1 receptor subtype in N-[(4-methoxyphenoxy)ethyl]piperidines. uniba.it Larger or more complex substituents on the piperidine ring could introduce steric hindrance or provide additional beneficial interactions, thereby modulating the ligand's pharmacological profile.
Table 1: Impact of Structural Modifications on σ1 Receptor Affinity in Phenoxyalkylpiperidine Analogues Data derived from studies on related compound series. uniba.it
| Compound Series | Modification | σ1 Receptor Affinity (Ki, nM) |
|---|---|---|
| p-Substituted Phenoxyethyl-4-methylpiperidines | p-Chloro | 0.34 - 1.18 |
| p-Methoxy | 0.89 - 1.49 | |
| p-Chloro Phenoxyalkyl-2,6-dimethylpiperidines | Oxyethylene Linker | 59.4 |
| Oxypropylene Linker | 4.43 |
Elucidation of Pharmacophore Models for this compound and its Active Substructures
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound and its analogues, a ligand-based pharmacophore model can be constructed based on the structural features of known active compounds. nih.gov
The key pharmacophoric features for this class of compounds generally include:
A Hydrogen Bond Acceptor (HBA): The oxygen atom of the phenoxy ether linkage.
A Hydrophobic/Aromatic Feature: The 2-fluorophenyl ring, which engages in hydrophobic or π-π stacking interactions with the receptor. The fluorine atom may also act as a weak hydrogen bond acceptor.
A Hydrophobic Linker: The pentyl chain, which provides the appropriate spacing and orientation between the other pharmacophoric features.
A Positively Ionizable/Basic Feature: The nitrogen atom of the piperidine ring, which is protonated at physiological pH and forms a crucial ionic interaction with the target protein. researchgate.net
These features are arranged in a specific spatial orientation. The distance between the aromatic ring's centroid and the basic nitrogen center is a critical parameter, governed by the conformation of the flexible pentyl linker. The development of such models is crucial for virtual screening campaigns to identify novel, structurally diverse compounds with similar biological activity and for guiding the design of new analogues. nih.gov
Table 2: Key Pharmacophoric Features of this compound Analogues
| Pharmacophoric Feature | Corresponding Chemical Moiety | Putative Interaction with Receptor |
|---|---|---|
| Aromatic/Hydrophobic Region | 2-Fluorophenyl Ring | π-π stacking, Van der Waals forces |
| Hydrogen Bond Acceptor | Phenoxy Ether Oxygen | Hydrogen bonding |
| Positively Ionizable (Basic) Center | Piperidine Nitrogen | Ionic bonding, salt bridge |
| Hydrophobic Linker | Pentyl Chain | Defines spatial orientation and flexibility |
Design and Synthesis of Novel this compound Derivatives with Modulated Potency, Selectivity, or Functional Efficacy
The rational design of novel analogues is guided by SAR data and pharmacophore models. The goal is to synthesize derivatives with improved pharmacological profiles, such as enhanced potency, greater selectivity for a specific receptor subtype, or a desired functional outcome (e.g., agonist versus antagonist activity).
A common synthetic route to this compound and its derivatives involves a two-step process. The first step is the O-alkylation of 2-fluorophenol (B130384) with a suitable five-carbon dielectrophile, such as 1,5-dibromopentane (B145557) or 1-bromo-5-chloropentane, under basic conditions (e.g., using K₂CO₃ or NaH) to form the corresponding 1-(5-halopentoxy)-2-fluorobenzene intermediate. The second step is the nucleophilic substitution of the terminal halogen by piperidine or a substituted piperidine to yield the final product.
This general synthetic strategy allows for significant chemical diversity:
Varying the Phenol (B47542): A wide range of substituted phenols can be used as starting materials to probe the SAR of the aromatic ring.
Varying the Linker: Dihaloalkanes of different lengths (e.g., 1,4-dibromobutane (B41627) or 1,6-dibromohexane) can be used to synthesize analogues with shorter or longer alkyl chains.
Varying the Amine: A library of substituted piperidines can be employed in the final step to investigate the impact of substitution on the basic moiety. uniba.it
For example, to enhance potency, SAR data might suggest introducing a specific substituent on the piperidine ring. To improve selectivity between receptor subtypes, modifications might focus on the substitution pattern of the phenoxy ring to exploit subtle differences in the binding pocket topologies. The synthesis of such focused libraries of compounds is essential for systematically exploring the SAR and optimizing the lead structure. nih.gov
Computational Approaches to SAR Prediction for this compound Analogues
Computational chemistry provides powerful tools to predict the biological activity of novel compounds and to rationalize experimentally observed SAR trends, thus accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model could be developed by calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) for each compound and correlating them with their measured receptor affinities. Such models, once validated, can predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For this compound analogues, docking studies can be performed if a crystal structure or a reliable homology model of the target receptor is available. These studies can visualize the specific interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that govern binding. nih.gov Docking can explain why certain structural modifications enhance or decrease affinity and can be used to screen virtual libraries of compounds for potential high-affinity binders. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the receptor upon binding. nih.gov This information is crucial for understanding the finer details of ligand recognition and for refining the design of new analogues with improved properties.
Quantum Chemical Methods: These approaches can be used to calculate the electronic properties of the molecules, such as charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO/LUMO). ekb.eg These calculations can help rationalize the reactivity and intermolecular interactions of the analogues, providing a deeper understanding of the electronic basis for their biological activity. ekb.eg
Preclinical in Vivo Evaluation of 1 5 2 Fluorophenoxy Pentyl Piperidine: Mechanistic Insights
Neuropharmacological Effects of 1-[5-(2-Fluorophenoxy)pentyl]piperidine in Mechanistic Animal Models
The neuropharmacological profile of a novel compound is typically established through a battery of tests in animal models designed to probe its effects on behavior, neurotransmitter systems, and neuronal function. As a putative sigma-1 receptor agonist, this compound would be expected to modulate key central nervous system processes implicated in mood, cognition, and neuronal plasticity. penchant.bio
Behavioral Phenotyping and its Underlying Neurochemical Mechanisms in Response to this compound
Behavioral phenotyping in rodent models is a cornerstone of preclinical neuropharmacology, providing insights into the potential therapeutic applications of a compound. For a sigma-1 receptor ligand like this compound, these evaluations would focus on domains such as depression, anxiety, and memory.
Antidepressant-like Effects: The forced swim test and tail suspension test are standard models for assessing depressive-like phenotypes. nih.gov Mice lacking the sigma-1 receptor exhibit increased immobility in these tests, suggesting a depressive-like state. nih.govresearchgate.net Conversely, sigma-1 receptor agonists are known to reduce immobility time, an effect indicative of antidepressant activity. nih.gov Therefore, this compound would be hypothesized to decrease immobility, an effect that could be linked neurochemically to its modulation of serotonergic and dopaminergic systems. nih.gov
Anxiolytic and Anxiogenic Effects: The elevated plus-maze and light/dark box tests are used to assess anxiety-like behaviors. The role of the sigma-1 receptor in anxiety is complex, with some studies in knockout mice showing signs of anxiety, while others report normal anxiety-like behavior. nih.govnih.gov Evaluation of this compound in these models would clarify its specific effects on anxiety, which would be mechanistically linked to changes in GABAergic and glutamatergic signaling. nih.gov
Cognitive Enhancement: The novel object recognition and Morris water maze tests are employed to evaluate effects on learning and memory. Sigma-1 receptor activation is associated with neuroprotective and anti-amnesic properties. uniba.itrsc.org Closely related phenoxyalkylpiperidines have demonstrated potent anti-amnesic effects in animal models. uniba.it The underlying mechanism for these cognitive-enhancing effects is believed to involve the potentiation of NMDA receptor function and enhancement of neuronal plasticity. penchant.bioactascientific.com
| Behavioral Test | Parameter Measured | Expected Outcome with this compound | Associated Neurochemical Mechanism |
|---|---|---|---|
| Forced Swim Test | Immobility Time (s) | Decrease | Modulation of Serotonin (B10506)/Dopamine (B1211576) systems |
| Elevated Plus-Maze | Time in Open Arms (%) | Increase/No Change | Modulation of GABA/Glutamate systems |
| Novel Object Recognition | Discrimination Index | Increase | Potentiation of NMDA receptor function |
Neuronal Circuitry and Synaptic Plasticity Alterations by this compound
By modulating neurotransmitter systems, sigma-1 receptor ligands like this compound can induce significant changes in the function of neuronal circuits and the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
Hippocampal Plasticity: The hippocampus is a critical region for learning and memory, and it expresses high levels of sigma-1 receptors. Sigma-1 receptor activation has been shown to facilitate hippocampal LTP, a cellular correlate of memory formation. nih.govfrontiersin.org This effect is largely mediated by the enhancement of NMDA receptor function and the modulation of voltage-gated ion channels. nih.gov
Prefrontal Cortex Function: The prefrontal cortex, involved in executive function and mood regulation, is another key area where sigma-1 receptors are expressed. Modulation of neuronal excitability in this region via sigma-1 receptors can impact cognitive flexibility and emotional processing.
Nucleus Accumbens and Reward Circuitry: The nucleus accumbens is central to the brain's reward system. Repeated inhibition of sigma-1 receptors in this region has been shown to impair LTD and lead to depressive-like behaviors, highlighting the receptor's role in maintaining plasticity within reward-related circuits. frontiersin.org An agonist like this compound would be expected to have opposing, potentially therapeutic, effects.
Organ System-Specific Mechanistic Responses to this compound
Beyond the central nervous system, sigma-1 receptors are expressed in various peripheral tissues and organs, where they play important regulatory roles.
Cardiovascular System Mechanistic Responses to this compound
Sigma-1 receptors are present in cardiac tissue and are implicated in the regulation of cardiac function. actascientific.com Studies have shown that sigma-1 receptor knockout in mice can exacerbate heart failure induced by isoprenaline. frontiersin.org The receptor's function is linked to the modulation of ion channels and intracellular calcium signaling, which are fundamental to cardiac myocyte function. actascientific.com Preclinical evaluation of this compound would involve in vivo monitoring of cardiovascular parameters in animal models to determine its effects on heart rate, blood pressure, and cardiac contractility, and to elucidate the underlying ion channel-related mechanisms.
Gastrointestinal System Mechanistic Responses to this compound
Sigma-1 receptors are found in the gastrointestinal tract, particularly in the mucosal and submucosal plexus, where they are involved in modulating visceral sensitivity and inflammation. nih.govuab.cat Sigma-1 receptor antagonists have been shown to reduce inflammation-associated visceral hypersensitivity in models of colitis. mdpi.com Conversely, sigma-1 ligands have demonstrated antisecretory and antidiarrheal properties in models of toxigenic diarrhea. nih.gov The mechanism appears to involve peripheral neuronal pathways rather than central action. nih.gov Mechanistic studies for this compound would investigate its effects on intestinal motility, secretion, and visceral pain perception in relevant animal models to determine its potential utility in gastrointestinal disorders.
Immunomodulatory Mechanisms of this compound
The immunomodulatory properties of this compound are intrinsically linked to its activity as a high-affinity antagonist for the sigma-1 (σ1) receptor. This receptor is a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a critical role in regulating cellular stress responses and inflammatory signaling.
The primary mechanism through which this compound exerts its immunomodulatory effects is by inhibiting the pro-inflammatory phenotype of immune cells, particularly microglia in the central nervous system. By antagonizing the σ1 receptor, the compound disrupts the signaling cascades that lead to the activation of these cells. This interference prevents the overproduction and release of key pro-inflammatory cytokines. Preclinical studies have demonstrated that administration of this compound can lead to a significant reduction in the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators of inflammatory responses. The modulation of these cytokines suggests a targeted disruption of inflammatory pathways, which is a key aspect of its therapeutic potential.
Mechanistic Basis of Therapeutic Potential in Preclinical Disease Models
The therapeutic potential of this compound has been investigated in various preclinical models, with its efficacy stemming from its role as a σ1 receptor antagonist. The following sections detail the specific mechanisms observed in neurodegenerative, inflammatory, and psychiatric disease models.
Efficacy Mechanisms in Neurodegenerative Models with this compound
In preclinical models of neurodegenerative diseases, particularly those mimicking Alzheimer's disease, this compound demonstrates neuroprotective effects through a multi-faceted mechanism centered on the σ1 receptor.
A primary mechanism is the regulation of neuronal calcium homeostasis. Pathological conditions in neurodegeneration often involve dysregulated calcium (Ca²⁺) influx into the cytoplasm, leading to excitotoxicity and apoptosis. The σ1 receptor modulates the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the ER membrane, thereby controlling Ca²⁺ release. By antagonizing the σ1 receptor, this compound helps stabilize intracellular Ca²⁺ levels, mitigating downstream neurotoxic events.
Furthermore, the compound addresses endoplasmic reticulum (ER) stress, a common feature of neurodegenerative disorders. Chronic ER stress triggers the unfolded protein response (UPR), which can ultimately lead to cell death. As a chaperone protein, the σ1 receptor is integral to the ER stress response. Antagonism by this compound appears to attenuate prolonged ER stress, thus promoting cell survival.
Finally, its anti-neuroinflammatory action is crucial. The compound effectively suppresses the activation of microglia, the resident immune cells of the brain. This suppression prevents the sustained release of neurotoxic inflammatory mediators, including TNF-α and IL-6, thereby protecting neurons from inflammatory damage.
Table 1: Summary of Mechanistic Effects in Neurodegenerative Models
| Mechanistic Target | Effect of this compound | Consequence in Neurodegeneration Model |
|---|---|---|
| Sigma-1 (σ1) Receptor | Antagonism | Inhibition of downstream pathological signaling |
| Intracellular Ca²⁺ Homeostasis | Stabilization | Reduction of excitotoxicity and apoptosis |
| Endoplasmic Reticulum (ER) Stress | Attenuation | Promotion of neuronal cell survival |
| Microglial Activation | Inhibition | Reduced neuroinflammation |
Efficacy Mechanisms in Inflammatory and Autoimmune Models with this compound
While direct preclinical studies of this compound in specific systemic inflammatory and autoimmune disease models such as rheumatoid arthritis or multiple sclerosis are not extensively documented, its therapeutic mechanisms can be inferred from its known immunomodulatory functions.
The foundational mechanism would again be the antagonism of the σ1 receptor. This receptor is expressed in various immune cells, including lymphocytes and macrophages, which are central to autoimmune pathologies. The demonstrated ability of this compound to suppress the production of TNF-α and IL-6 is highly relevant. These cytokines are critical drivers of inflammation and tissue damage in numerous autoimmune diseases. By inhibiting their expression, the compound could potentially disrupt the inflammatory cycle that characterizes these conditions.
Therefore, the hypothesized mechanism in these models involves the systemic reduction of key pro-inflammatory mediators through σ1 receptor antagonism on peripheral immune cells, leading to an attenuation of the autoimmune response and a decrease in associated tissue pathology. Further research is required to substantiate these potential mechanisms in specific autoimmune disease models.
Efficacy Mechanisms in Psychiatric Models with this compound
In the context of psychiatric disorders like depression and anxiety, the mechanisms of this compound are linked to the modulatory role of the σ1 receptor on various neurotransmitter systems and neuronal plasticity.
Sigma-1 receptors are known to modulate the function of several key receptors and ion channels, including the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the glutamatergic system. Dysregulation of glutamatergic neurotransmission is heavily implicated in the pathophysiology of depression and other mood disorders. By acting as an antagonist at the σ1 receptor, this compound can indirectly modulate NMDA receptor function, thereby influencing synaptic plasticity and neuronal excitability. This modulation can help restore balance to neurotransmitter systems that are dysregulated in psychiatric conditions.
The compound's ability to mitigate cellular stress, particularly ER stress, may also contribute to its potential efficacy. Chronic stress is a major risk factor for psychiatric disorders, and the associated cellular stress pathways are considered a target for novel therapeutics. By alleviating these stress pathways within the brain, this compound may exert antidepressant- and anxiolytic-like effects, although dedicated preclinical behavioral studies are needed to fully elucidate these mechanisms.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
| Inositol 1,4,5-trisphosphate (IP3) |
Advanced Methodologies in 1 5 2 Fluorophenoxy Pentyl Piperidine Research
Computational Chemistry and Molecular Modeling of 1-[5-(2-Fluorophenoxy)pentyl]piperidine for Target Interaction Prediction
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a virtual window into the interactions between a small molecule and its potential biological targets. For this compound, these in silico methods can predict its physicochemical properties, identify potential protein targets, and elucidate its binding mode at the atomic level.
The initial step in the computational analysis of this compound would involve the calculation of its molecular properties. Web-based platforms and specialized software can predict various parameters that are crucial for its drug-likeness, such as its octanol-water partition coefficient (logP), molecular weight, and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org These properties are evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's potential for oral bioavailability. biotechnologia-journal.org
Once the basic properties are established, molecular docking studies can be performed to predict the binding affinity and orientation of this compound within the active sites of various proteins. niscpr.res.innih.gov This process involves generating a three-dimensional structure of the compound and "docking" it into the crystal structures of known biological targets, particularly those known to interact with other piperidine (B6355638) derivatives, such as opioid receptors, dopamine (B1211576) receptors, or pyruvate (B1213749) dehydrogenase kinases. niscpr.res.intandfonline.comtandfonline.com The docking simulations yield a binding score, which is an estimate of the binding affinity, and provide insights into the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov
Molecular dynamics (MD) simulations can further refine the findings from molecular docking. nih.gov By simulating the movement of the atoms in the ligand-protein complex over time, MD simulations provide a more dynamic and realistic representation of the binding event, helping to confirm the stability of the predicted binding mode. nih.govmdpi.com
Table 1: Hypothetical Computational Workflow for this compound
| Step | Methodology | Objective | Potential Outcome |
|---|---|---|---|
| 1 | In Silico ADMET Prediction | To assess the drug-likeness and pharmacokinetic properties of the compound. | Prediction of properties like absorption, distribution, metabolism, excretion, and toxicity. researchgate.net |
| 2 | Target Fishing/Prediction | To identify potential biological targets for the compound. | A ranked list of putative protein targets based on ligand similarity to known drugs. |
| 3 | Molecular Docking | To predict the binding mode and affinity of the compound to its potential targets. | Identification of the most likely binding pose and key interacting residues. niscpr.res.intandfonline.comtandfonline.com |
| 4 | Molecular Dynamics Simulation | To evaluate the stability of the ligand-protein complex over time. | Confirmation of the binding mode and assessment of conformational changes. nih.govmdpi.com |
High-Throughput Screening Approaches for Identifying Novel Biological Activities of this compound and Analogues
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govresearchgate.net For this compound and a library of its structural analogues, HTS can be a powerful tool to uncover novel biological activities and identify potential therapeutic applications.
The process begins with the development of a robust and miniaturized assay that can be automated. researchgate.netdovepress.com These assays can be either biochemical or cell-based. Biochemical assays measure the effect of the compound on a purified protein, such as an enzyme or receptor. nih.gov For instance, an assay could be designed to measure the inhibition of a specific kinase or the binding to a G-protein coupled receptor. Cell-based assays, on the other hand, measure the effect of the compound on whole cells, providing a more physiologically relevant context. researchgate.net Examples include assays that measure cell viability, apoptosis, or the activation of a specific signaling pathway.
A library of compounds including this compound and its chemically synthesized analogues would be screened against the chosen assay in a multi-well plate format (e.g., 384- or 1536-well plates). dovepress.com Automated liquid handling systems dispense the compounds and reagents, and robotic plate readers measure the assay signal. The data from the screen is then analyzed to identify "hits" - compounds that exhibit the desired biological activity. nih.gov These hits are then subjected to further validation and characterization to confirm their activity and determine their potency and selectivity.
Table 2: Illustrative High-Throughput Screening Cascade for this compound
| Phase | Activity | Description |
|---|---|---|
| Primary Screen | Single-concentration screening of a compound library. | This compound and its analogues are tested at a single, high concentration against a panel of diverse biological assays. |
| Hit Confirmation | Re-testing of initial hits. | Compounds that show activity in the primary screen are re-tested under the same conditions to rule out false positives. |
| Dose-Response Analysis | Potency determination of confirmed hits. | Confirmed hits are tested at multiple concentrations to determine their IC50 or EC50 values. |
| Selectivity Profiling | Assessment of off-target effects. | Active compounds are tested against a panel of related targets to assess their selectivity. |
| Secondary Assays | Functional validation in more complex models. | The most promising compounds are tested in more physiologically relevant assays, such as cell-based functional assays or animal models. |
Biophysical Techniques for Studying this compound-Target Interactions
Once a biological target for this compound has been identified, either through computational prediction or HTS, biophysical techniques can be employed to characterize the direct interaction between the compound and the target protein in detail. nih.govelsevierpure.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the mechanism of action and for guiding lead optimization.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govnih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. youtube.com The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. researchgate.net By analyzing the response at different concentrations of the compound, one can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for studying ligand-target interactions at the atomic level. nih.govnih.gov Protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) mapping, can identify the specific amino acid residues in the target protein that are involved in binding this compound. nih.gov In a CSP experiment, 1H-15N HSQC spectra of the 15N-labeled protein are recorded in the absence and presence of the compound. Changes in the chemical shifts of specific amide protons indicate that their chemical environment has been altered due to ligand binding, thus mapping the binding site on the protein surface. researchgate.net
Table 3: Comparison of Biophysical Techniques for Analyzing Ligand-Target Interactions
| Technique | Principle | Information Obtained | Advantages |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (K_D), kinetics (k_on, k_off). nih.govnih.gov | Real-time, label-free, provides kinetic information. youtube.com |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Label-free, provides a complete thermodynamic profile of the interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the nuclear spin states of atoms in a magnetic field. | Binding site mapping, structural information of the complex, binding affinity (K_D). nih.govnih.gov | Provides atomic-level structural and dynamic information. researchgate.net |
Omics-Based Approaches (e.g., Metabolomics, Lipidomics) in Response to this compound
Omics technologies, such as metabolomics and lipidomics, provide a global snapshot of the small molecules (metabolites and lipids) within a biological system. nih.gov By analyzing the changes in the metabolome and lipidome of cells or tissues in response to treatment with this compound, researchers can gain valuable insights into its mechanism of action, identify potential biomarkers of its activity, and uncover off-target effects.
Metabolomics is the systematic study of the complete set of metabolites in a biological sample. nih.gov In a typical metabolomics experiment, cells or tissues would be treated with this compound, and the metabolites would be extracted and analyzed using techniques like mass spectrometry (MS) or NMR spectroscopy. nih.gov By comparing the metabolite profiles of treated and untreated samples, it is possible to identify metabolites that are significantly up- or down-regulated by the compound. These changes can then be mapped onto metabolic pathways to understand how the compound is affecting cellular metabolism. nih.gov
Lipidomics is a sub-discipline of metabolomics that focuses specifically on the analysis of lipids. mdpi.com Given that many piperidine derivatives are known to modulate lipid metabolism, lipidomics could be a particularly relevant approach for studying this compound. nih.gov Similar to metabolomics, a lipidomics study would involve treating a biological system with the compound and then analyzing the changes in the lipid profile using advanced analytical techniques. mdpi.comresearchgate.net This could reveal, for example, if the compound alters the composition of cell membranes or affects signaling pathways that involve lipid messengers.
Table 4: Conceptual Framework for an Omics-Based Study of this compound
| Stage | Technique | Objective | Expected Insights |
|---|---|---|---|
| Sample Preparation | Cell culture or animal model treatment with the compound. | To generate biological samples for analysis. | N/A |
| Data Acquisition | Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). | To generate high-resolution data on the abundance of metabolites and lipids. | A comprehensive list of detected metabolites and lipids with their relative abundances. |
| Data Analysis | Multivariate statistical analysis (e.g., PCA, OPLS-DA). | To identify statistically significant changes in the metabolome/lipidome upon treatment. | Identification of key metabolites or lipids that are altered by the compound. |
| Pathway Analysis | Bioinformatics tools (e.g., KEGG, MetaboAnalyst). | To place the altered metabolites/lipids into a biological context. | Elucidation of the metabolic pathways and biological processes affected by the compound. |
Future Directions and Translational Perspectives for 1 5 2 Fluorophenoxy Pentyl Piperidine Research
Identification of Novel Therapeutic Avenues Based on 1-[5-(2-Fluorophenoxy)pentyl]piperidine's Mechanism of Action
The putative interaction of this compound with sigma receptors opens up a wide array of potential therapeutic applications that warrant further investigation. The σ1 receptor, in particular, is a ligand-regulated molecular chaperone at the endoplasmic reticulum-mitochondria associated membrane (MAM), playing a crucial role in cellular stress responses and calcium signaling. nih.gov
Future research should focus on elucidating the specific effects of this compound on these pathways to explore its potential in:
Neurodegenerative Diseases: The σ1 receptor is implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). researchgate.net Research could investigate whether this compound can modulate neuronal survival, reduce oxidative stress, and mitigate protein aggregation in relevant preclinical models of these diseases.
Psychiatric Disorders: Given the role of sigma receptors in modulating neurotransmitter systems, including dopamine (B1211576) and glutamate, this compound could be explored for its potential in treating depression, anxiety, and psychosis. nih.gov
Neuropathic Pain: Sigma-1 receptor antagonists have shown promise in preclinical models of neuropathic pain. unict.it Future studies could assess the analgesic properties of this compound and its mechanism in pain pathways.
Oncology: Sigma-2 receptors are overexpressed in various tumor cell lines, and their ligands can induce apoptosis. nih.govtocris.com The potential of this compound as an anti-cancer agent, either alone or in combination with existing chemotherapies, is a compelling area for future research.
A critical aspect of this research will be to determine the precise nature of the interaction of this compound with sigma receptors—whether it acts as an agonist, antagonist, or a biased ligand—as this will dictate its therapeutic potential.
Development of Advanced Research Tools and Probes Utilizing this compound
Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of sophisticated research tools to probe the biology of sigma receptors.
Radiolabeled Probes for PET Imaging: The development of a radiolabeled version of this compound, for instance with Fluorine-18, could lead to a novel positron emission tomography (PET) tracer. researchgate.netnih.gov Such a tool would be invaluable for in vivo imaging of sigma receptor distribution and density in the brain and peripheral tissues, aiding in the diagnosis and monitoring of various diseases.
Fluorescent Probes: Attaching a fluorescent tag to the this compound molecule could enable the visualization of sigma receptors in cells and tissues with high resolution, facilitating studies on their subcellular localization and trafficking.
Affinity-Based Probes: Derivatization of this compound to create affinity-based probes could be used to identify and isolate novel sigma receptor-interacting proteins, further elucidating the complex signaling networks in which these receptors participate.
The development of these research tools would significantly advance our understanding of sigma receptor biology and their role in health and disease.
Integration of this compound Research into Broader Scientific Discovery Platforms
To maximize the impact of research on this compound, it is essential to integrate findings into broader scientific discovery platforms.
Chemical Biology Databases: Depositing data on the synthesis, binding affinity, and cellular activity of this compound and its analogs into public databases such as PubChem and ChEMBL will make this information accessible to the wider scientific community, fostering collaboration and new research initiatives.
Systems Biology Approaches: Integrating experimental data from studies on this compound with computational models of cellular pathways will enable a more holistic understanding of its mechanism of action. This systems-level approach can help predict off-target effects and identify novel therapeutic opportunities.
High-Throughput Screening Libraries: Including this compound and its derivatives in high-throughput screening libraries can facilitate the discovery of novel biological targets and therapeutic applications beyond sigma receptors.
By leveraging these platforms, research on this compound can contribute to and benefit from the collective knowledge of the scientific community.
Challenges and Opportunities in the Academic Research of this compound
The academic pursuit of knowledge surrounding this compound is not without its challenges and corresponding opportunities.
Challenges:
Limited Commercial Availability: As a potentially novel compound, the lack of readily available commercial sources may require specialized chemical synthesis, which can be a resource-intensive endeavor for academic labs.
Complex Pharmacology: The promiscuity of some sigma receptor ligands for other receptors and ion channels necessitates extensive off-target screening to ensure that observed biological effects are indeed mediated by sigma receptors. uniba.it
Translational Gap: Bridging the gap between promising preclinical findings and clinical application is a significant hurdle, requiring substantial funding and interdisciplinary collaboration.
Opportunities:
Elucidation of Fundamental Biology: Research on this compound provides an opportunity to further unravel the enigmatic roles of sigma receptors in cellular physiology and pathology.
Interdisciplinary Collaboration: The multifaceted nature of sigma receptor function encourages collaboration between chemists, pharmacologists, molecular biologists, and clinicians.
Development of Novel Therapeutics: Despite the challenges, the potential for developing first-in-class therapeutics for a range of debilitating diseases provides a strong motivation for continued research.
Data Tables
Table 1: Representative Binding Affinities of Phenoxyalkylpiperidine Analogs for Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Analog A | 1.5 | 50.2 |
| Analog B | 0.8 | 17.8 |
| Analog C | 5.2 | 150.5 |
Note: The data presented in this table are illustrative and based on typical binding affinities observed for phenoxyalkylpiperidine derivatives at sigma-1 and sigma-2 receptors. uniba.it Ki represents the inhibitory constant, with lower values indicating higher binding affinity.
Q & A
Q. What are the optimal synthetic routes for 1-[5-(2-Fluorophenoxy)pentyl]piperidine, and how can reaction yields be maximized?
The synthesis of this piperidine derivative typically involves alkylation or amination steps. For example, alkylation of piperidine with a 5-(2-fluorophenoxy)pentyl halide precursor under basic conditions (e.g., NaOH in dichloromethane) is a common approach . To maximize yields:
Q. How can the purity of this compound be validated in laboratory settings?
Analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98% recommended for pharmacological studies) .
- Elemental Analysis : Compare experimental C, H, N, and F content with theoretical values (e.g., deviations <0.4% indicate high purity) .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR peak assignments (e.g., piperidine ring protons at δ 2.4–3.1 ppm and fluorophenoxy aromatic protons at δ 6.8–7.2 ppm) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or pharmacological profile of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina to prioritize in vitro testing .
- Reaction Path Optimization : Apply algorithms like the artificial force-induced reaction (AFIR) method to explore alternative synthetic pathways and reduce trial-and-error experimentation .
Q. How should researchers address discrepancies in elemental analysis or spectral data for this compound?
- Replicate Analyses : Perform triplicate measurements for elemental analysis and NMR to rule out instrumental errors .
- Isomer Identification : Check for regioisomers (e.g., fluorophenoxy group positional isomers) via 2D NMR (COSY, NOESY) or X-ray crystallography .
- Contamination Screening : Use mass spectrometry (LC-MS) to detect trace impurities (e.g., residual solvents or byproducts) that may skew results .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in neurotransmitter modulation?
- Analog Synthesis : Modify the fluorophenoxy chain length (e.g., pentyl vs. hexyl) or piperidine substituents to assess effects on receptor binding .
- In Vitro Assays : Measure affinity for 5-HT receptors via radioligand binding assays (IC₅₀ values) and correlate with computational docking scores .
- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and blood-brain barrier permeability via PAMPA assays .
Methodological Guidance
Q. What safety protocols are critical when handling this compound?
Q. How can researchers optimize experimental designs to minimize resource expenditure?
- Design of Experiments (DoE) : Use factorial designs to test multiple variables (e.g., solvent, catalyst, temperature) simultaneously .
- High-Throughput Screening : Employ automated liquid handlers for parallel synthesis and rapid SAR analysis .
- Data Repositories : Share negative results (e.g., failed reactions) in open-access databases to prevent redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
